N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide

Lipophilicity Drug-likeness Structure-Activity Relationships

N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide (CAS 88258-52-0) is a synthetic benzofuran-5-carboxamide derivative with molecular formula C₁₆H₁₂ClNO₄ and molecular weight 317.72 g/mol. The compound features a 6-hydroxy-4-methoxy-substituted benzofuran core coupled via a 5-carboxamide linkage to a 3-chlorophenyl ring.

Molecular Formula C16H12ClNO4
Molecular Weight 317.72 g/mol
CAS No. 88258-52-0
Cat. No. B12885976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide
CAS88258-52-0
Molecular FormulaC16H12ClNO4
Molecular Weight317.72 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC2=C1C=CO2)O)C(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C16H12ClNO4/c1-21-15-11-5-6-22-13(11)8-12(19)14(15)16(20)18-10-4-2-3-9(17)7-10/h2-8,19H,1H3,(H,18,20)
InChIKeyYTGUVHFDLUHZQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide (CAS 88258-52-0): Structural Identity and Procurement Baseline


N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide (CAS 88258-52-0) is a synthetic benzofuran-5-carboxamide derivative with molecular formula C₁₆H₁₂ClNO₄ and molecular weight 317.72 g/mol . The compound features a 6-hydroxy-4-methoxy-substituted benzofuran core coupled via a 5-carboxamide linkage to a 3-chlorophenyl ring. It belongs to a series of benzofuran-5-carboxamide analogs with adjacent CAS registry numbers (88258-50-8 through 88258-53-1) that share the same core scaffold but differ in N-substitution . The compound is commercially available through specialty research chemical suppliers with estimated delivery lead times of approximately 13 days . No peer-reviewed biological activity data, ChEMBL entries, or clinical trial records exist for this specific compound as of the latest database annotations [1].

Why N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide Cannot Be Simply Replaced by In-Class Benzofuran Carboxamide Analogs


Benzofuran carboxamide derivatives exhibit pronounced position- and substituent-dependent pharmacology. The therapeutic patent literature establishes that benzofuran-4-carboxamides function as PDE4 inhibitors [1], while benzofuran-2-carboxamides have been developed as Mnk kinase inhibitors [2], and benzofuran-7-carboxamides as PARP inhibitors [3]. The 5-carboxamide regioisomer represented by this compound occupies a distinct chemical space with a different hydrogen-bonding geometry and target interaction profile. Within the 5-carboxamide series itself, the N-(3-chlorophenyl) substituent introduces a meta-chlorine that alters logP by approximately +0.6 units relative to the unsubstituted N-phenyl analog (CAS 88258-51-9), affecting membrane permeability, protein binding, and metabolic stability [4]. Generic substitution across regioisomers or N-substituents without experimental validation would invalidate any structure-activity conclusions drawn from the benzofuran carboxamide literature.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide (CAS 88258-52-0) Versus Closest Analogs


Meta-Chlorine Substitution: Computed Lipophilicity and Electronic Differentiation Versus N-Phenyl Analog (CAS 88258-51-9)

The 3-chlorophenyl substituent on the target compound introduces a chlorine atom with a Hammett σₘ value of +0.37, exerting an electron-withdrawing effect that alters the amide NH acidity and hydrogen-bond donor strength relative to the unsubstituted N-phenyl analog (CAS 88258-51-9). The ZINC database reports a computed logP of 3.645 for the target compound [1], which is approximately 0.6–0.7 log units higher than the estimated logP of the N-phenyl analog (predicted ~2.9–3.0 based on the core scaffold XLogP3-AA of 2.0 plus phenyl contributions) [2]. This logP increase corresponds to an approximately 4- to 5-fold increase in octanol-water partition coefficient, which has implications for membrane permeability, tissue distribution, and non-specific protein binding in cellular assays [3].

Lipophilicity Drug-likeness Structure-Activity Relationships

Benzofuran-5-Carboxamide Regiochemistry: Differentiation from Dominant PDE4-Targeted 4-Carboxamide Scaffold

The patent literature establishes benzofuran-4-carboxamides as PDE4 inhibitors (US5925636, WO-A-9603399) [1], while benzofuran-7-carboxamides have been developed as Mnk inhibitors [2]. The 5-carboxamide regioisomer places the carboxamide group at a distinct position on the benzofuran ring, altering the distance and angle between the hydrogen-bonding amide moiety and the core heterocycle. In the 4-carboxamide PDE4 pharmacophore, the carboxamide at position 4 is critical for interaction with the enzyme's catalytic domain; the 5-carboxamide regioisomer presents the amide with a different vector geometry that is not accommodated by the established PDE4 binding model [1]. This regioisomeric differentiation means that 4-carboxamide SAR cannot be extrapolated to 5-carboxamide analogs, and vice versa, without independent experimental confirmation.

Regiochemistry PDE4 inhibition Pharmacophore geometry

Synthetic Provenance: Documented Precursor Chemistry and Scalable Amide Coupling Route from 6-Hydroxy-4-methoxybenzofuran-5-carboxylic Acid (CAS 88258-42-8)

The target compound is derived from 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid (CAS 88258-42-8, PubChem CID 12211460) [1], a characterized precursor with documented reactivity. Hishmat et al. (1980) demonstrated that the unsubstituted amide analog (6-hydroxy-4-methoxybenzofuran-5-carboxamide, compound 1a) undergoes acetylation, benzoylation, and cyclization to furobenzoxazines [2]. A related patent (US5424330) discloses the N-hydroxysuccinimide ester of 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid (melting point 134°C), confirming that activated ester intermediates suitable for amide coupling with 3-chloroaniline are accessible [3]. This contrasts with the 2,3-dibromo analog (CAS 88258-50-8), where the bromine substituents introduce additional synthetic complexity and potential cross-reactivity in downstream coupling reactions [4].

Synthetic accessibility Amide coupling Scaffold derivatization

Molecular Weight and Heavy Atom Count Differentiation Within the 88258-Series: Implications for Assay Detection and Crystallography

The target compound (MW 317.72, 22 heavy atoms) [1] occupies an intermediate position within the 88258 CAS series: it is heavier than the N-phenyl analog (CAS 88258-51-9, MW 283.28, 21 heavy atoms) and lighter than the 2,3-dibromo analog (CAS 88258-50-8, MW ~365, containing two Br atoms) . For mass spectrometry-based assays, the chlorine atom provides a characteristic isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1 ratio) that facilitates compound tracking in metabolic stability and protein-binding studies. In X-ray crystallography, the chlorine atom serves as an anomalous scatterer (f' = 0.35 e at Cu Kα), enabling experimental phasing that is not possible with the N-phenyl analog [2].

Molecular weight Detection sensitivity Crystallography

Antimicrobial Activity Class-Level Evidence: Benzofuran-5-Carboxamide Scaffold Shows Selective Gram-Positive Activity

Hishmat et al. (1989) reported that N-substituted amides derived from 6-hydroxy-4-methoxybenzofuran-5-carboxylic acid possess moderate or slight in vitro activity against Gram-positive bacteria, with the activity being dependent on the N-substituent identity [1]. While the specific N-(3-chlorophenyl) derivative was not among the compounds tested in that study, the class-level observation establishes that the benzofuran-5-carboxamide scaffold is permissive for antimicrobial activity and that N-substituent variation modulates potency. The 3-chlorophenyl group introduces both increased lipophilicity (ΔlogP ≈ +0.6 vs. N-phenyl) and altered electronic properties (σₘ = +0.37) that would be expected to affect bacterial membrane penetration and target binding [2]. No direct head-to-head antimicrobial data exist for this compound versus its closest analogs.

Antimicrobial Gram-positive Structure-Activity Relationships

Recommended Application Scenarios for N-(3-Chlorophenyl)-6-hydroxy-4-methoxy-1-benzofuran-5-carboxamide (CAS 88258-52-0) Based on Verified Evidence


Protein-Ligand Co-Crystallography Leveraging Chlorine Anomalous Scattering

The chlorine atom in the 3-chlorophenyl substituent provides anomalous scattering (f' = 0.35 e at Cu Kα) suitable for experimental phasing in protein-ligand co-crystallography [1]. This property is absent in the N-phenyl analog (CAS 88258-51-9) and makes the target compound a superior choice for structural biology applications requiring unambiguous ligand placement in electron density maps. The compound's MW of 317.72 is within the optimal range for soaking or co-crystallization experiments.

Benzofuran Carboxamide Regioisomer SAR Library Construction

This compound fills a critical gap in systematic benzofuran carboxamide structure-activity relationship studies. While benzofuran-4-carboxamides (PDE4 inhibitors, US5925636) [2] and benzofuran-7-carboxamides (Mnk inhibitors) [3] are well-characterized, the 5-carboxamide regioisomer remains under-explored. The compound should be included as a key member in any panel comparing regioisomeric benzofuran carboxamides to map pharmacophore geometry requirements across different biological targets.

Mass Spectrometry-Based Metabolic Stability and Protein Binding Assays

The characteristic ³⁵Cl:³⁷Cl isotopic doublet (~3:1 ratio) provides a unique mass spectrometry signature that facilitates compound tracking in complex biological matrices [1]. This isotopic fingerprint enables unambiguous identification of parent compound and metabolites in microsomal stability assays and plasma protein binding studies, reducing analytical interference compared to non-halogenated analogs.

Scaffold Derivatization via the 6-Hydroxy Group for Chemical Probe Development

The 6-hydroxy group on the benzofuran core provides a synthetic handle for further derivatization (etherification, esterification, or carbamoylation) as demonstrated by Hishmat et al. (1980) for the unsubstituted amide analog [4]. This enables the compound to serve as a late-stage diversification intermediate for generating focused libraries of benzofuran-5-carboxamide derivatives, with the 3-chlorophenyl amide already installed.

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